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Introduction

Dipeptidyl peptidase 4 (DPP4), also known as the cluster of differentiation 26 (CD26), is a
multifaceted transmembrane glycoprotein with significant implications in both metabolic and
immune regulation.[1][2] Initially identified for its enzymatic role in glucose homeostasis,
particularly the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), a
substantial body of research has illuminated its critical functions within the immune system.[1]
[3][4] This guide provides a comprehensive overview of the foundational research on DPP4's
role in immune regulation, presenting key quantitative data, detailed experimental protocols,
and visual representations of its complex signaling pathways and functional relationships.

DPP4's immunological significance stems from two primary mechanisms: its enzymatic activity
and its non-enzymatic interactions with other cell surface proteins.[3][5] As an enzyme, DPP4
cleaves N-terminal dipeptides from various substrates, including a wide range of chemokines,
thereby modulating their activity and influencing leukocyte trafficking.[3][6][7] In its non-
enzymatic capacity, DPP4 acts as a co-stimulatory molecule, most notably through its
interaction with adenosine deaminase (ADA), which plays a pivotal role in T-cell activation and
proliferation.[8][9][10]

This document will explore the expression of DPP4 across various immune cell lineages, delve
into the molecular details of its enzymatic and non-enzymatic functions, and outline the
signaling cascades it influences. Furthermore, we will provide standardized protocols for key
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experimental assays and summarize critical quantitative data to facilitate a deeper
understanding and future research in this area.

DPP4 Expression and Function Across Immune
Cells

DPP4 is widely expressed on a variety of immune cells, with its expression level often
correlating with the cell's activation state.[11][12] This differential expression underscores its
diverse roles in orchestrating immune responses.

T Lymphocytes

T cells are a major focus of DPP4 research in immunology. DPP4 is expressed on both CD4+
and CD8+ T cells, particularly on memory T-cell subsets.[1][12] Its expression is significantly
upregulated upon T-cell activation.[1]

e Thl and Th17 Cells: Human Thl and especially Th17 cells exhibit high levels of
enzymatically active DPP4.[1][12]

e Regulatory T cells (Tregs): Conversely, DPP4 is considered a negative selection marker for
human regulatory T cells (Tregs), which typically show low expression.[1][12]

o Co-stimulation: The most well-characterized non-enzymatic function of DPP4 on T cells is its
role as a co-stimulatory molecule. This is primarily mediated through its interaction with
adenosine deaminase (ADA).[3][10][13] This interaction enhances T-cell receptor (TCR)
signaling, leading to increased proliferation and cytokine production, such as IFN-y and TNF-
0.[3][14] DPP4 also interacts with other molecules like caveolin-1 on antigen-presenting cells
(APCs) to facilitate T-cell co-stimulation.[14][15]

B Lymphocytes

While expressed at low levels on resting B cells, DPP4 expression can increase upon
activation.[3] Inhibition of DPP4 activity has been shown to reduce B-cell activation and IgM
secretion in a dose-dependent manner, suggesting a role in modulating humoral immunity.[3]

Natural Killer (NK) Cells
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Freshly isolated human NK cells express low levels of DPP4.[3] However, DPP4 appears to be
involved in the modulation of NK cell proliferation, as specific inhibitors can suppress their DNA
synthesis and cell cycle progression.[3]

Myeloid Cells

DPP4 is expressed on dendritic cells (DCs) and macrophages.[3][11][12] Its expression on
these antigen-presenting cells is crucial for T-cell activation. The interaction between DPP4 on
T cells and caveolin-1 on APCs can induce CD86 expression on the APC, further promoting the
co-stimulatory signal.[14] Macrophage-expressed DPP4 can bind ADA, which in turn modulates
local adenosine concentrations and promotes T-cell proliferation, contributing to inflammatory
processes.[3] Notably, M1-polarized pro-inflammatory macrophages have been shown to
express higher levels of DPP4.[3]

Quantitative Data on DPP4 in Immune Regulation

The following tables summarize key quantitative data related to DPP4's expression and
function in the immune system.

Table 1: DPP4 Expression on Human
Peripheral Blood Lymphocyte Subsets

Cell Type Typical DPP4/CD26 Expression (%)

) Fraction, mainly on CD4+CD45R0O+ memory T
Resting T Cells

cells[1]
Activated T Cells Up to 70% of peripheral blood lymphocytes[1]
CDA4+ T Helper (Th) Subsets Th1l7 > Thl > Th2[12]
Regulatory T cells (Tregs) Low to negative[1][12]
Resting B Cells Low([3]

~50% (following pokeweed mitogen stimulation)

[3]

Activated B Cells

Resting NK Cells Low([3]
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| Table 2: Effects of DPP4 Enzymatic Activity on Key Chemokine Substrates | | | :--- | :--- | i | |
Chemokine | Effect of DPP4 Cleavage | Functional Consequence | | CXCL10 (IP-10) | N-
terminal truncation | Generates an antagonist form (CXCL103-77) that limits T-cell and NK cell
migration.[6][7][16] | | CXCL12 (SDF-1a) | N-terminal truncation | Reduced binding to CXCRA4,
loss of chemotactic properties.[6][7][17] | | CCL5 (RANTES) | N-terminal truncation | Enhanced
anti-HIV activity.[7] | | CCL22 (MDC) | N-terminal truncation | Reduced chemotactic activity for
T-cells.[17] |

| Table 3: Impact of DPP4 Inhibitors on Immune Cell Functions | | | :--- | :--- | :--- | | Inhibitor
Type | Effect | Observed Outcome | | Specific DPP4 inhibitors | Dose-dependent reduction in B-
cell activation and IgM secretion.[3] | Immunomodulation | | Sitagliptin | Inhibition of human
peripheral blood mononuclear cell proliferation.[18] | Anti-inflammatory effect | | DPP4 inhibitors
(general) | Down-regulation of Thl-like phenotype, up-regulation of Th2-type cytokines,
stimulation of Treg proliferation, and decreased IL-17 production.[3] | Shift in T-cell polarization
| | DPP4 inhibitors (general) | Suppression of IL-2 and IFN-y production from mitogen-
stimulated T-cells.[19] | Reduced T-cell effector function |

Signaling Pathways and Functional Relationships

The multifaceted nature of DPP4's role in immune regulation can be visualized through its
involvement in distinct signaling pathways and its dual-function capabilities.

DPP4-Mediated T-Cell Co-stimulation

The interaction between DPP4 and ADA on the surface of T cells is a critical co-stimulatory
pathway that augments TCR signaling. This pathway is crucial for full T-cell activation,
proliferation, and effector function.
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Caption: DPP4/CD26 interacts with ADA and Caveolin-1 to provide co-stimulatory signals for T-
cell activation.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b10770186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Dual Functions of DPP4 in Immune Modulation

DPP4 exerts its influence through two distinct, yet interconnected, mechanisms: its enzymatic
activity that modifies soluble factors like chemokines, and its non-enzymatic, protein-protein

interactions that mediate cell-to-cell communication.
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Caption: DPP4 modulates immune responses via enzymatic cleavage of chemokines and non-
enzymatic co-stimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role
of DPP4 in immune regulation.

Protocol 1: DPP4/CD26 Cell Surface Expression by Flow
Cytometry

Objective: To quantify the percentage of immune cells expressing DPP4 and the relative
expression level (Mean Fluorescence Intensity - MFI).

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell subsets.

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.

Fluorochrome-conjugated anti-human CD26 antibody (e.g., FITC, PE, or APC).

Fluorochrome-conjugated antibodies for cell lineage markers (e.g., CD3, CD4, CD8, CD19).

Isotype control antibody corresponding to the anti-CD26 antibody.

Flow cytometer.
Procedure:

o Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient
centrifugation. Wash cells twice with cold PBS.

o Cell Counting: Resuspend cells in FACS buffer and perform a cell count. Adjust cell
concentration to 1 x 107 cells/mL.

» Staining: Aliquot 100 pL of cell suspension (1 x 106 cells) into flow cytometry tubes.
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Add the predetermined optimal concentration of the anti-CD26 antibody and other cell
surface marker antibodies. For the negative control, add the corresponding isotype control
antibody to a separate tube.

Incubation: Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice by adding 2 mL of cold FACS buffer and centrifuging at 300 x
g for 5 minutes.

Resuspension: Resuspend the cell pellet in 300-500 pL of FACS buffer.

Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 50,000 events in
the lymphocyte gate.

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Gate on the lymphocyte population based on forward and side scatter, then on specific cell
subsets (e.g., CD3+ T cells). Determine the percentage of CD26+ cells and the MFI within
each population, comparing to the isotype control.

Protocol 2: DPP4 Enzymatic Activity Assay

Objective: To measure the enzymatic activity of soluble or membrane-bound DPP4.

Materials:

Cell lysate or purified soluble DPP4.

DPP4 Assay Buffer: (e.g., 200 mM Tris-HCI, pH 8.0).

DPP4 Substrate: Gly-Pro-p-nitroanilide (G-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
DPP4 Inhibitor (for control): e.g., Sitagliptin, Vildagliptin.

96-well microplate.

Microplate reader (spectrophotometer at 405 nm for pNA or fluorometer for AMC).

Procedure:
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o Sample Preparation: Prepare cell lysates or dilute purified DPP4 in assay buffer.

e Reaction Setup: In a 96-well plate, add 50 pL of sample per well. Include wells for a negative
control (buffer only) and an inhibitor control (sample pre-incubated with a DPP4 inhibitor).

e Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

e Initiate Reaction: Add 50 pL of the DPP4 substrate (e.g., 2 mM G-pNA) to each well to start
the reaction.

o Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the
absorbance at 405 nm (for pNA) or fluorescence (Ex/Em = 360/460 nm for AMC) every 1-2
minutes for 30-60 minutes.

o Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic
curve. DPP4 activity is proportional to the rate of substrate cleavage. A standard curve using
free p-nitroaniline or AMC can be used to quantify the product generated.

Workflow for Assessing DPP4 Inhibitor Effects on T-Cell
Proliferation

The following diagram illustrates a typical experimental workflow to determine the
immunomodulatory effect of a DPP4 inhibitor on T-cell proliferation.
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Caption: Experimental workflow for analyzing the impact of DPP4 inhibitors on T-cell
proliferation using CFSE.

Conclusion and Future Directions

DPP4 is a pivotal molecule in the immune system, acting as a nexus between metabolic state
and immune responsiveness. Its dual functionality—enzymatic processing of key signaling
molecules and non-enzymatic co-stimulation of T cells—places it at the heart of numerous
immunoregulatory processes. The development of DPP4 inhibitors for type 2 diabetes has
inadvertently provided powerful tools to probe these functions, revealing significant anti-
inflammatory and immunomodulatory potential.[2][4][18]

Future research should focus on dissecting the cell-specific roles of DPP4 to better understand
the outcomes of systemic DPP4 inhibition. For drug development professionals, this
understanding is critical for predicting potential immunological side effects and for exploring the
therapeutic application of DPP4 inhibitors in autoimmune and inflammatory diseases. The
continued investigation into the complex biology of DPP4 will undoubtedly uncover new
avenues for therapeutic intervention in a host of human diseases.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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